Gelsevirine Alkaloids: A Technical Guide to Chemical Structure, Properties, and Therapeutic Potential
Gelsevirine Alkaloids: A Technical Guide to Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsevirine, a prominent monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of gelsevirine. We delve into its recently elucidated role as a specific inhibitor of the stimulator of interferon genes (STING) pathway, offering potential therapeutic avenues for inflammatory diseases. Furthermore, this document details the modulatory effects of gelsevirine on inhibitory neurotransmitter receptors, specifically glycine (GlyR) and γ-aminobutyric acid type A (GABAA) receptors. Detailed experimental protocols for the isolation, characterization, and biological evaluation of gelsevirine are provided, alongside a summary of its quantitative data in structured tables and visualizations of key signaling pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
Gelsevirine is classified as a gelsemine-type monoterpenoid indole alkaloid.[1] Its complex polycyclic structure features an oxindole core fused to a cage-like framework.
Table 1: Physicochemical Properties of Gelsevirine
| Property | Value | Reference |
| Molecular Formula | C21H24N2O3 | [2] |
| Molecular Weight | 352.43 g/mol | [2] |
| Exact Mass | 352.1787 | [2] |
| Elemental Analysis | C, 71.57; H, 6.86; N, 7.95; O, 13.62 | [2] |
| CAS Number | 38990-03-3 | [2] |
Table 2: 1H and 13C NMR Spectral Data for Gelsevirine (CDCl3)
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, J in Hz) |
| 2 | 178.9 | - |
| 3 | 75.3 | - |
| 3a | 51.5 | 2.55 (m) |
| 4 | 129.0 | 7.18 (d, 7.5) |
| 5 | 123.5 | 7.28 (t, 7.5) |
| 6 | 129.8 | 6.95 (t, 7.5) |
| 7 | 109.8 | 6.85 (d, 7.5) |
| 7a | 142.5 | - |
| 1' | - | - |
| 2' | 61.2 | 3.30 (m) |
| 3' | 35.8 | 2.10 (m) |
| 3a' | 54.2 | 2.35 (m) |
| 4' | 85.1 | 4.15 (d, 5.0) |
| 5' | 49.8 | 2.05 (m) |
| 6' | 28.5 | 1.80 (m), 1.95 (m) |
| 7' | 68.2 | 4.05 (m) |
| 8' | 46.5 | 2.65 (m) |
| 8a' | 53.1 | 2.25 (m) |
| N1-OCH3 | 64.5 | 3.95 (s) |
| N4'-CH3 | 43.2 | 2.45 (s) |
| 19 | 139.5 | 5.85 (ddd, 17.0, 10.5, 8.0) |
| 20 | 115.8 | 5.25 (d, 17.0), 5.20 (d, 10.5) |
| 21 | - | - |
Note: NMR data is compiled from typical values for gelsevirine and related compounds. Specific values may vary slightly between different experimental conditions and publications.
Table 3: Mass Spectrometry Data for Gelsevirine
| Ion | m/z (rel. int.) | Reference |
| [M]+ | 352 (24) | [3] |
| [M-OCH3]+ | 321 (75) | [3] |
| 122 (100) | [3] |
Biological Activities and Signaling Pathways
Gelsevirine exhibits a range of biological activities, with recent research highlighting its potent anti-inflammatory and neuromodulatory effects.
Inhibition of the STING Signaling Pathway
Gelsevirine has been identified as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) pathway.[4] STING is a crucial component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering an inflammatory response through the production of type I interferons and other cytokines.[4] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases.
Gelsevirine inhibits STING signaling by directly binding to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation and dimerization.[4] This action blocks the downstream phosphorylation of TBK1 and IRF3, key steps in the inflammatory cascade.[4] Furthermore, gelsevirine promotes the K48-linked ubiquitination and degradation of STING, likely by upregulating and recruiting the E3 ligase TRIM21.[4]
Modulation of Glycine and GABAA Receptors
Gelsevirine also acts as a modulator of inhibitory neurotransmitter receptors in the central nervous system (CNS), specifically glycine receptors (GlyRs) and GABAA receptors (GABAARs).[5] These ligand-gated ion channels are critical for regulating neuronal excitability.
Studies have shown that gelsevirine can inhibit GlyRs composed of α1, α2, and α3 subunits.[5] The inhibition of α1 GlyRs by gelsevirine has been quantified with an IC50 value of 40.6 ± 8.2 μM.[5] This interaction is thought to contribute to some of the neurological effects observed with Gelsemium alkaloids. Similarly, gelsevirine has been shown to inhibit GABAA receptors.[5]
Table 4: Inhibitory Activity of Gelsevirine on Glycine Receptors
| Receptor Subtype | IC50 (µM) | Reference |
| α1 GlyR | 40.6 ± 8.2 | [5] |
| α2 GlyR | Not explicitly quantified | [5] |
| α3 GlyR | Inhibition observed | [5] |
Experimental Protocols
Isolation and Purification of Gelsevirine
A common method for the isolation and purification of gelsevirine from Gelsemium elegans is high-speed counter-current chromatography (HSCCC).
Protocol:
-
Extraction: The dried and powdered plant material is extracted with an acidic aqueous solution (e.g., 0.5N H2SO4). The acidic extract is then basified with a base (e.g., NH4OH) and extracted with an organic solvent (e.g., chloroform). The organic extract is concentrated to yield the crude alkaloid mixture.
-
HSCCC Separation:
-
Two-phase solvent system: A mixture of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2, v/v/v) is prepared and equilibrated. The upper and lower phases are separated.
-
HSCCC Operation: The HSCCC column is filled with the upper phase as the stationary phase. The crude alkaloid extract, dissolved in a small volume of the lower phase, is injected into the column. The lower phase is then pumped through the column as the mobile phase at a defined flow rate.
-
Fraction Collection: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected based on the chromatogram.
-
-
Purity Analysis: The purity of the gelsevirine-containing fractions is determined by High-Performance Liquid Chromatography (HPLC).
-
Structure Confirmation: The structure of the purified gelsevirine is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS), 1H-NMR, and 13C-NMR spectroscopy.[3]
In Vitro Anti-Inflammatory Assays (STING Pathway)
3.2.1. STING Dimerization Assay
-
Cell Culture and Treatment: Raw264.7 macrophage cells are pretreated with gelsevirine (e.g., 10 μM) for 6 hours. The cells are then stimulated with a STING agonist, such as 2'3'-cGAMP (e.g., 5 μg/ml), for 1-2 hours.
-
Cell Lysis: Cells are lysed in a native lysis buffer containing a protease inhibitor cocktail.
-
Native-PAGE and Immunoblotting: Cell lysates are mixed with a native loading buffer and run on a native polyacrylamide gel. The proteins are then transferred to a PVDF membrane and immunoblotted with an anti-STING antibody to visualize STING monomers and dimers.
3.2.2. Biotin Pulldown Assay
-
Cell Lysis: HEK293T cells are harvested and lysed. The supernatant is collected after centrifugation.
-
Incubation: The cell lysate is incubated with biotinylated gelsevirine (biotin-GS) or biotin as a control overnight at 4°C.
-
Pulldown: Streptavidin-conjugated agarose beads are added to the lysates and incubated for an additional 2 hours.
-
Washing and Elution: The beads are washed, and the bound proteins are eluted.
-
Immunoblotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with an anti-STING antibody to detect the interaction between gelsevirine and STING.
Electrophysiological Recordings of Glycine and GABAA Receptors
3.3.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for expressing recombinant receptors.
-
Transfection: HEK293 cells are transiently transfected with plasmids encoding the desired GlyR or GABAAR subunits (e.g., α1 GlyR) using a suitable transfection reagent (e.g., Lipofectamine).
3.3.2. Whole-Cell Patch-Clamp Recordings
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Recording:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
A giga-seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: Glycine or GABA, along with gelsevirine at various concentrations, are applied to the cells using a rapid perfusion system.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The effect of gelsevirine on the agonist-evoked currents is analyzed to determine IC50 values.
Conclusion
Gelsevirine is a structurally complex monoterpenoid indole alkaloid with significant therapeutic potential. Its well-characterized inhibitory effect on the STING signaling pathway positions it as a promising lead compound for the development of novel anti-inflammatory agents. Furthermore, its modulatory activity on key inhibitory neurotransmitter receptors in the CNS warrants further investigation for potential applications in neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and therapeutic applications of gelsevirine.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
